Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound with the molecular formula C20H19BrO4 It is characterized by the presence of a bromobenzoyl group, a benzofuran ring, and an isopropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromobenzoyl group can participate in various binding interactions, while the benzofuran ring may interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 5-[(3-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Isopropyl 5-[(2-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Isopropyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to the specific positioning of the bromobenzoyl group and the isopropyl ester. These structural features confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
propan-2-yl 5-(4-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-11(2)24-20(23)18-12(3)25-17-9-8-15(10-16(17)18)26-19(22)13-4-6-14(21)7-5-13/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFWOTABNHGOQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)Br)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.